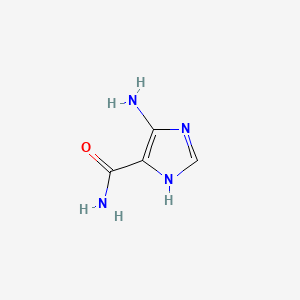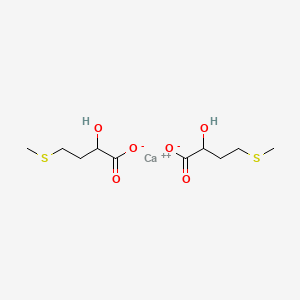
Methyl 4-Hydroxyquinoline-2-carboxylate
概要
説明
Methyl 4-Hydroxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-hydroxy-2-quinolones, is known to have interesting pharmaceutical and biological activities Derivatives of 4-hydroxyquinoline-2-carboxylic acid are known to be highly effective quinolone antibiotics . Their action is associated with inhibiting DNA gyrase and preventing duplication of bacterial DNA .
Mode of Action
It’s known that quinolone antibiotics, which are related compounds, act by inhibiting the dna gyrase enzyme, thereby preventing the supercoiling of dna, an essential process for dna replication in bacteria .
Biochemical Pathways
It’s known that quinolone antibiotics interfere with the dna replication process in bacteria by inhibiting the dna gyrase enzyme . This leads to the cessation of bacterial growth and eventually bacterial death.
Result of Action
As a derivative of 4-hydroxy-2-quinolones, it’s known to have interesting pharmaceutical and biological activities . The inhibition of DNA gyrase by related compounds leads to the cessation of bacterial growth and eventually bacterial death .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-Hydroxyquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and esterification. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Acidic or basic hydrolysis conditions are used to convert the ester group to a carboxylic acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Methyl 4-Hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
類似化合物との比較
Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Similar in structure but lacks the ester group.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Quinoline-2-carboxylic acid: Lacks the hydroxyl group but retains the carboxylate functionality.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)


![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)










